molecular formula C14H15BrO3 B14133071 (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

Cat. No.: B14133071
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-RYUDHWBXSA-N
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Description

(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a chemical compound with a complex structure that includes a cyclopentane ring, a bromobenzoyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The cyclopentane ring provides structural stability, allowing the compound to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and properties compared to its non-stereospecific counterparts .

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

methyl (1S,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m0/s1

InChI Key

XKJACWYQAFNKQK-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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